2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid
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Overview
Description
2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid is a complex organic compound that features both an indoline and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This reaction yields a tricyclic indole, which can be further modified to introduce the tetrahydropyran ring and carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. Reaction conditions often involve reflux in solvents like methanol or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism by which 2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways. The indoline and tetrahydropyran rings likely play a crucial role in these interactions, providing a unique binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 3-(1H-indol-3-yl)-3,4-dihydro-2H-xanthen-1-one share structural similarities and are used in similar research applications.
Tetrahydropyran Derivatives: Compounds such as O-(tetrahydro-2H-pyran-2-yl)hydroxylamine are also structurally related and used in various chemical syntheses.
Uniqueness
What sets 2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid apart is its combination of the indoline and tetrahydropyran rings, which provides unique chemical properties and potential for diverse applications. This dual-ring structure is less common and offers distinct advantages in terms of binding affinity and specificity in biochemical interactions.
Properties
IUPAC Name |
3-(oxan-4-yl)-2-oxo-1,3-dihydroindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13-12(8-3-5-19-6-4-8)10-7-9(14(17)18)1-2-11(10)15-13/h1-2,7-8,12H,3-6H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQKKWDFAULJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2C3=C(C=CC(=C3)C(=O)O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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